

Technical Guide: Unraveling "Anticancer Agent 144" in the Context of Drug-Resistant Cancers

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Compound of Interest		
Compound Name:	Anticancer agent 144	
Cat. No.:	B12393200	Get Quote

This technical guide provides an in-depth analysis of therapeutic agents designated as "144" for the treatment of drug-resistant malignancies. The term "Anticancer Agent 144" is associated with multiple distinct therapeutic entities in scientific literature, ranging from novel small molecules to advanced cell-based immunotherapies. This document will primarily focus on Lifileucel (LN-144), an autologous tumor-infiltrating lymphocyte (TIL) therapy with significant clinical data in treatment-resistant cancers. Additionally, it will summarize the preclinical findings on other agents identified as SC144, Anticancer agent 144 (compound 444), and Antitumor agent-144 (16).

Lifileucel (LN-144): An Adoptive Cell Therapy for Refractory Melanoma

Lifileucel (LN-144) is a personalized, one-time adoptive cell therapy that utilizes a patient's own tumor-infiltrating lymphocytes (TILs) to combat metastatic melanoma, particularly in patients who have progressed on immune checkpoint inhibitors and targeted therapies.[1][2]

Mechanism of Action

The core of LN-144's mechanism lies in isolating TILs, which are naturally occurring T cells that have infiltrated a patient's tumor, expanding them to large numbers in a laboratory setting, and then re-infusing them into the patient.[3] This process is preceded by a non-myeloablative lymphodepletion regimen to reduce the number of endogenous lymphocytes that might otherwise inhibit the activity of the infused TILs.[3] Following the TIL infusion, patients receive



interleukin-2 (IL-2) to promote the proliferation and survival of the newly administered T cells.[3] [4] These expanded TILs can then recognize and attack cancer cells throughout the body.

Clinical Efficacy in Drug-Resistant Melanoma

Clinical trials, particularly the Phase 2 C-144-01 study, have demonstrated the efficacy of Lifileucel in a heavily pretreated patient population with advanced melanoma.[1][2][5]

Table 1: Summary of Clinical Trial Data for Lifileucel (LN-144) in Advanced Melanoma

Metric	Cohort 2 (N=66)[1][5]	Pooled Analysis (Cohorts 2 & 4, N=153)[2]	
Objective Response Rate (ORR)	36.4%	31.4% (IRC assessed)	
Complete Response	4.5%	-	
Partial Response	31.8%	-	
Disease Control Rate (DCR)	80%	-	
Median Duration of Response (DOR)	Not Reached (at 18.7-month follow-up)	Not Reached (at 4-year follow-up)	
Median Overall Survival (OS)	17.4 months	13.9 months	
4-Year Overall Survival Rate	-	47.3%	

IRC: Independent Review Committee

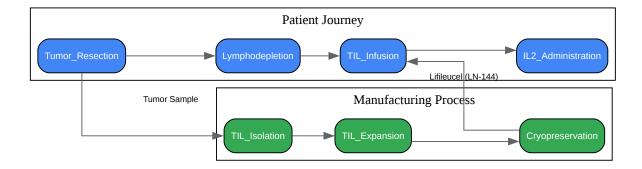
Experimental Protocol: The Lifileucel (LN-144) Treatment Regimen

The clinical protocol for administering Lifileucel is a multi-step process designed to maximize the efficacy of the TIL therapy.[3][4]

• Tumor Resection: A portion of the patient's tumor is surgically removed to isolate the tumor-infiltrating lymphocytes.[6]



- TIL Manufacturing: The isolated TILs are then sent to a central manufacturing facility where they are expanded ex vivo over a 22-day period to generate a large population of tumor-reactive T cells.[1]
- Non-Myeloablative Lymphodepletion: Prior to TIL infusion, the patient undergoes a lymphodepleting chemotherapy regimen, typically consisting of cyclophosphamide and fludarabine.[3] This step creates a more favorable environment for the infused TILs to proliferate and exert their antitumor effects.
- Lifileucel (LN-144) Infusion: The expanded, cryopreserved TILs are thawed and infused back into the patient.[1]
- Interleukin-2 (IL-2) Administration: Following the TIL infusion, the patient receives a course of high-dose IL-2 to support the engraftment, proliferation, and anti-tumor activity of the infused TILs.[4]



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Figure 1: Lifileucel (LN-144) Treatment Workflow.

Preclinical Small Molecule "Anticancer Agents 144"

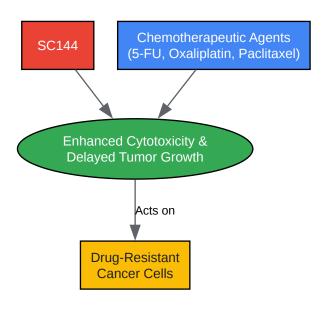
In addition to the cell therapy LN-144, several small molecules have been designated with the number 144 in anticancer research. The available data for these compounds is preclinical and more limited.



SC144: A Hydrazide Class Compound

SC144 is a hydrazide compound that has demonstrated potent cytotoxicity against a variety of drug-sensitive and drug-resistant cancer cell lines.[7] Research indicates that SC144 can act synergistically with conventional chemotherapeutic agents.[7]

- Synergistic Effects:
 - Showed synergism with 5-fluorouracil and oxaliplatin in colorectal cancer HT29 cells.
 - Pretreatment with SC144 was more effective than oxaliplatin pretreatment in oxaliplatinresistant HTOXAR3 cells.[7]
 - Exhibited synergism with paclitaxel in MDA-MB-435 cells.[7]
- In Vivo Activity: In a mouse xenograft model using MDA-MB-435 cells, the co-administration of SC144 and paclitaxel led to a dose-dependent delay in tumor growth.



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Figure 2: Synergistic Action of SC144.

Anticancer agent 144 (compound 444) and Antitumor agent-144 (16)



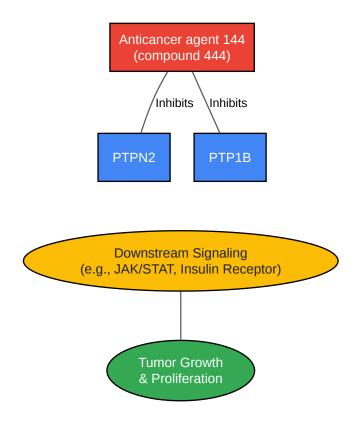
These are distinct chemical entities with reported in vitro anticancer activity. The available data primarily consists of their inhibitory concentrations.

Table 2: In Vitro Activity of Small Molecule "Anticancer Agents 144"

Agent Name	Chemical Class/Target	Cell Lines	IC50 Values
Anticancer agent 144 (compound 444)[8]	Dual PTPN2/PTP1B inhibitor	Not specified	<2.5 nM
Antitumor agent-144 (16)[9]	Not specified	L1210 (murine lymphoma)	2.6 μΜ
KB (human epidermoid carcinoma)	8.4 μΜ		

The mechanism of "**Anticancer agent 144** (compound 444)" as a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B) suggests its involvement in modulating key signaling pathways related to cell growth and metabolism.





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Figure 3: Proposed Signaling Pathway Inhibition by Anticancer agent 144 (compound 444).

Conclusion

The designation "Anticancer Agent 144" encompasses a diverse range of therapeutic strategies. Lifileucel (LN-144) stands out as a clinically validated adoptive cell therapy demonstrating durable responses in patients with treatment-refractory metastatic melanoma. Its complex manufacturing and administration protocol underscore the personalized nature of this advanced therapy. In contrast, SC144, "Anticancer agent 144 (compound 444)," and "Antitumor agent-144 (16)" represent early-stage small molecules with potential in treating drug-resistant cancers through direct cytotoxicity, synergistic effects with chemotherapy, or targeted inhibition of signaling pathways. Further research is necessary to fully elucidate the mechanisms and clinical potential of these preclinical agents. Researchers and drug development professionals should be precise in identifying which "Agent 144" is being referenced to avoid ambiguity.



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